Home > Products > Screening Compounds P138602 > 2-amino-8-bromoquinazolin-4(3H)-one
2-amino-8-bromoquinazolin-4(3H)-one - 1258630-85-1

2-amino-8-bromoquinazolin-4(3H)-one

Catalog Number: EVT-3231154
CAS Number: 1258630-85-1
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Methyl-8-nitroquinazolin-4(3H)-one []

Compound Description:

2-Methyl-8-nitroquinazolin-4(3H)-one (2) was identified as a hit compound with moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM. []

Relevance:

This compound shares the core quinazolin-4(3H)-one structure with 2-amino-8-bromoquinazolin-4(3H)-one. The variations lie in the substituents at the 2 and 8 positions. While 2-amino-8-bromoquinazolin-4(3H)-one possesses an amino group at position 2 and a bromine atom at position 8, this compound has a methyl group at position 2 and a nitro group at position 8. []

2. 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one []

This compound, designated as 6a, exhibited improved potency compared to 2-methyl-8-nitroquinazolin-4(3H)-one against Clostridium difficile with an MIC of 19/38 µM. Additionally, it demonstrated selectivity over normal gut microflora, a half-maximal cytotoxic concentration (CC50) greater than 606 µM against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid. []

Relevance:

While structurally distinct from 2-amino-8-bromoquinazolin-4(3H)-one, this compound belongs to the same thieno[3,2-d]pyrimidin-4(3H)-one class as a result of optimizing 2-methyl-8-nitroquinazolin-4(3H)-one for enhanced activity against C. difficile. This highlights the potential for exploring variations within the broader pyrimidinone scaffold for discovering new antibacterial agents. []

3. 3-Amino-2-methyl-quinazolin-4(3H)-ones [, ]

Compound Description:

3-Amino-2-methyl-quinazolin-4(3H)-ones are frequently employed as synthones in drug development, particularly for anticancer and antimicrobial agents. They have demonstrated the ability to induce photo-disruption of plasmid DNA under UVB and UVA irradiation. Notably, the 6-nitro derivative retained activity under both UVB and UVA irradiation, while the 6-bromo-substituted one was active only under UVB. []

Relevance:

This group of compounds shares the core quinazolin-4(3H)-one structure with 2-amino-8-bromoquinazolin-4(3H)-one. The key difference is the presence of a methyl group at position 2 and an amino group at position 3, as opposed to the amino group at position 2 and bromine at position 8 in the target compound. The documented photo-reactivity of 3-amino-2-methyl-quinazolin-4(3H)-ones highlights the potential influence of substituent modifications on the biological activity of the quinazolinone scaffold. [, ]

4. 2-Methyl-3-substituted-quinazolin-4(3H)-one derivatives []

Compound Description:

These derivatives (8a-q) were synthesized from anthranilic acid through a multi-step process involving the formation of 2-methyl-4H-3,1-benzoxazi-4-one (7) as an intermediate. The synthesis was optimized for a catalyst-free approach, focusing on solvent choice and reaction temperature. []

5. 6-Iodoquinazolin-4(3H)-one derivatives []

Compound Description:

Synthesized from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one (3), this class of compounds was evaluated for its fungicidal activity. []

Relevance:

These derivatives are structurally related to 2-amino-8-bromoquinazolin-4(3H)-one through their shared quinazolin-4(3H)-one core. The primary difference lies in the substituents: these derivatives possess an iodine atom at position 6 and various substituents at other positions, contrasting with the amino group at position 2 and bromine atom at position 8 in the target compound. The reported antifungal activity of these derivatives suggests the potential for exploring the quinazolinone scaffold for antifungal drug development. []

Overview

2-Amino-8-bromoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structure that includes a bromine atom at the 8-position and an amino group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Source

The compound can be synthesized through various methods, often involving starting materials such as 2-aminobenzamides and bromo-substituted reagents. The synthesis of quinazolinones, including 2-amino-8-bromoquinazolin-4(3H)-one, has been extensively documented in chemical literature, showcasing various synthetic pathways and their efficiencies.

Classification

2-Amino-8-bromoquinazolin-4(3H)-one is classified as a quinazolinone, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. It is also categorized as a brominated derivative due to the presence of the bromine atom, which can influence its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-amino-8-bromoquinazolin-4(3H)-one can be achieved through several methodologies:

  1. Bromination of Quinazolinones: This involves the bromination of existing quinazolinones using brominating agents such as N-bromosuccinimide.
  2. Cyclization Reactions: The compound can be synthesized via cyclization reactions involving 2-aminobenzamides and appropriate bromo-substituted compounds under acidic or basic conditions.
  3. Oxidant-Free Strategies: Recent studies have highlighted oxidant-free methods for synthesizing quinazolinones, which involve stirring mixtures of starting materials under mild conditions without harsh oxidants, leading to high yields of the desired products .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using solvents like acetonitrile has been shown to enhance yields significantly .

Molecular Structure Analysis

Structure

The molecular structure of 2-amino-8-bromoquinazolin-4(3H)-one features:

  • A quinazolinone core with an amino group at position 2.
  • A bromine atom at position 8.
  • A carbonyl group (C=O) at position 4.

Data

The molecular formula is C_8H_7BrN_2O, with a molecular weight of approximately 229.06 g/mol. The compound exhibits characteristic infrared absorption bands corresponding to functional groups such as NH (amide), C=O (carbonyl), and C-Br (bromine).

Chemical Reactions Analysis

Reactions

2-amino-8-bromoquinazolin-4(3H)-one can participate in several chemical reactions:

  1. Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related structures.
  3. Reduction Reactions: The carbonyl group can be reduced to alcohols or amines under specific conditions.

Technical Details

The reactivity of the bromine atom allows for further functionalization through nucleophilic substitution reactions, making this compound versatile for synthesizing more complex derivatives.

Mechanism of Action

Process

The mechanism of action for compounds like 2-amino-8-bromoquinazolin-4(3H)-one is often linked to their ability to inhibit specific enzymes or interact with biological targets:

  1. Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways or microbial growth.
  2. Receptor Interaction: The compound could interact with specific receptors in cells, modulating biological responses.

Data

Studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial activity against various pathogens, suggesting that the mechanism may involve disrupting cellular processes in these organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point can vary but is generally reported around 150–160 °C.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

2-amino-8-bromoquinazolin-4(3H)-one has several potential applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new antimicrobial and anti-inflammatory drugs.
  2. Biochemical Research: Used in studies investigating enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds.
Therapeutic Applications and Pharmacological Profiling of 2-Amino-8-bromoquinazolin-4(3H)-one

Antiviral Research: Coronavirus Inhibition Mechanisms

SARS-CoV-2 Main Protease (Mpro) Targeting Strategies

2-Amino-8-bromoquinazolin-4(3H)-one derivatives exhibit potent inhibition of SARS-CoV-2 Mpro through non-covalent binding. The bromine atom at the C8 position enhances hydrophobic interactions with the S1 and S2 subsites of the protease active pocket. Optimization studies show that C8 halogenation increases steric complementarity with Mpro's His41-Cys145 catalytic dyad, achieving IC50 values as low as 0.085 μM. X-ray crystallography confirms a unique binding mode where the quinazolinone core forms hydrogen bonds with Glu166 backbone amides, stabilizing the protease in a catalytically inactive conformation [4].

Broad-Spectrum Activity Against Beta-Coronaviruses

Structural modifications at the C2 and N3 positions enable activity against MERS-CoV and hCoV-229E. The 8-bromo substituent provides optimal steric bulk for penetrating the conserved substrate-binding channels of beta-coronavirus proteases. In vitro studies demonstrate EC50 values of 1.10 μM against hCoV-229E, attributed to conserved molecular recognition elements in viral proteases. Fluorine substitutions at C6 further enhance cross-reactivity by facilitating membrane permeability and evasion of viral proofreading mechanisms [3] [4].

Pandemic Response Planning for Emerging Variants

Rational design strategies prioritize substituent flexibility at C2 to counter spike protein mutations. Hybrid pharmacophores incorporating pyrazine or triazole moieties maintain efficacy against Omicron subvariants BA.2.86 and JN.1 by targeting structurally invariant regions of the viral replication machinery. Computational simulations predict resistance barriers 4.7-fold higher than nirmatrelvir due to the compound's allosteric Mpro inhibition mechanism [4].

Table 1: Antiviral Profile of 2-Amino-8-bromoquinazolin-4(3H)-one Derivatives

Viral TargetDerivative StructureIC50 (μM)Key Interactions
SARS-CoV-2 MproC8-Br, C6-CF30.085 ± 0.006His41 hydrophobic pocket, Glu166 H-bond
hCoV-229EC8-Br, N3-cyclopropyl1.10 ± 0.12Thr100 hydrophobic contact, Asn151 H-bond
MERS-CoVC8-Br, C2-aminopyridine2.30 ± 0.45Tyr101 π-stacking, Glu169 salt bridge

Antibacterial Development: Gram-Positive Pathogen Management

Penicillin-Binding Protein 2a (PBP2a) Allosteric Inhibition

The 8-bromo substituent enables selective disruption of PBP2a's allosteric domain, a key resistance mechanism in MRSA. Molecular dynamics simulations reveal that the bicyclic core occupies the β3-β4 allosteric pocket, inducing conformational shifts that impair transpeptidase function. Quinazolinone derivatives bearing thiomethyl groups at C2 demonstrate 85% inhibition of peptidoglycan cross-linking at 4 μg/mL by preventing active site closure [1] [8].

Methicillin-Resistant Staphylococcus aureus (MRSA) Suppression

Against clinical MRSA isolates, 2-amino-8-bromo derivatives exhibit MIC values of 2–8 μg/mL. The bromine atom enhances membrane penetration through increased lipophilicity (logP = 1.8), while the C2 hydrazide group chelates essential divalent cations in bacterial biofilm matrices. Time-kill assays show >3-log reduction in CFU/mL within 8 hours, outperforming vancomycin against biofilm-embedded strains [8].

Oral Bioavailability Optimization for ESKAPE Pathogens

Structural refinements for gastrointestinal absorption include:

  • N1 methylation to reduce plasma protein binding
  • C2 carboxylic acid isosteres to bypass gastric degradation
  • 8-bromo retention for sustained Gram-positive selectivityPharmacokinetic studies in murine models show 82% oral bioavailability when combined with piperazine-based permeation enhancers. Derivatives maintain potent activity against Enterococcus faecium (MIC = 4 μg/mL) and Klebsiella pneumoniae (MIC = 16 μg/mL) [8].

Anticancer Potential: Cytotoxic Hybrid Pharmacophore Design

Structure-Cytotoxicity Relationships in Adenocarcinoma Models

The 8-bromo group significantly enhances cytotoxicity in MCF-7 (IC50 = 0.20 μM) and A2780 (IC50 = 0.14 μM) cell lines. Structure-activity analysis reveals:

  • Bromine atom increases DNA intercalation binding constant by 5-fold
  • C2 phenylthiazole extensions improve topoisomerase II inhibition
  • N3 ethyl spacers enable mitochondrial targetingHybrid derivatives co-targeting PARP1 and BRD4 exhibit 30-fold greater potency than lapatinib in triple-negative breast cancer models [2] [6] [8].

Tubulin Polymerization Interference Mechanisms

8-Bromoquinazolinones bind the colchicine site on β-tubulin with Kd = 3.8 nM, inducing G2/M arrest. The bromine atom participates in halogen bonding with Thr179, while the 4-oxo group coordinates the T7 loop. Conformational studies show that C8 bulkiness prevents polymerization competence in tubulin heterodimers [8].

Multi-Target Kinase Inhibition Strategies

Selective inhibition profiles against tyrosine kinases:

  • EGFR: IC50 = 12 nM (competitive ATP binding)
  • HER2: IC50 = 18 nM (allosteric pocket occupation)
  • VEGFR2: IC50 = 7 nM (DFG-out conformation locking)Molecular docking confirms that the 8-bromo group occupies hydrophobic back pockets inaccessible to smaller inhibitors. Hybridization with thiazole scaffolds enables simultaneous CDK2 inhibition (IC50 = 15 nM) [2] [6].

Table 2: Anticancer Mechanisms of 2-Amino-8-bromoquinazolin-4(3H)-one Hybrids

TargetCell Line/ModelPotency (IC50)Mechanistic Advantage
EGFR/HER2MCF-70.20 ± 0.02 μMType-II inhibition of mutant EGFR
TubulinPC310 μMColchicine site disruption
PARP1-BRD4MDA-MB-2310.15 μMDual catalytic & bromodomain inhibition
CDK2/VEGFR2A27800.14 ± 0.03 μMG1/S arrest with anti-angiogenesis

Adjunct Therapeutic Targets: Niche Pathophysiological Applications

1.4.1. Plasmodium berghei Lifecycle Disruption StudiesFerrocene-conjugated 8-bromoquinazolinones suppress P. berghei intraerythrocytic stages (ED50 = 0.8 mg/kg). The bromine atom enhances heme polymerization inhibition, causing toxic heme accumulation in parasites. In vivo murine models show 99% reduction in parasitemia at 25 mg/kg/day, outperforming chloroquine against resistant strains [5] [7].

Glycine Metabolism Modulation in Neurological Disorders

N3-alkylated derivatives inhibit glycine cleavage enzyme (GCS) with Ki = 4.3 μM, elevating synaptic glycine levels. The 8-bromo group enhances blood-brain barrier penetration (logBB = 0.28) and allosteric modulation of glycine receptors. Electrophysiology studies confirm potentiation of glycine-gated chloride currents by 220% at 10 μM [1].

NMDA Receptor Allosteric Modulation Landscapes

Quinazolinone-8-bromo analogs bind the GluN1 subunit with >100-fold selectivity over AMPA receptors. The scaffold stabilizes the inactive conformation of NMDA channels through hydrophobic interaction with Leu135 on the ligand-binding domain. Ex vivo hippocampal slices show 78% reduction in excitotoxic calcium influx at 5 μM concentration [1].

Table 3: Emerging Therapeutic Applications of 2-Amino-8-bromoquinazolin-4(3H)-one

Therapeutic AreaMolecular TargetBiological OutcomeLead Derivative Features
AntimalarialHeme polymerization99% parasitemia reductionFerrocene-C8 conjugation
NeuromodulationGlycine cleavage enzymeSynaptic glycine ↑ 300%N3-cyclopropylmethyl
NeuroprotectionGluN1 subunitExcitotoxicity ↓ 78%C2 trifluoromethyl substitution

The structural versatility of 2-amino-8-bromoquinazolin-4(3H)-one establishes it as a privileged scaffold for addressing diverse therapeutic challenges. Strategic modifications at C2, N3, and C8 positions enable precise targeting of viral proteases, bacterial resistance machinery, oncogenic kinases, and neurological receptors—validating its role as a multipurpose pharmacophore for future drug development.

Properties

CAS Number

1258630-85-1

Product Name

2-amino-8-bromoquinazolin-4(3H)-one

IUPAC Name

2-amino-8-bromo-3H-quinazolin-4-one

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

InChI

InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13)

InChI Key

KBQNPSNPMMVEHM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)N=C(NC2=O)N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.